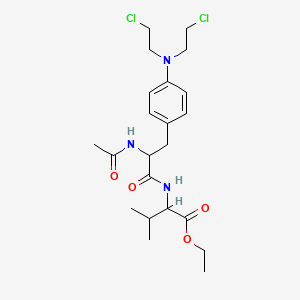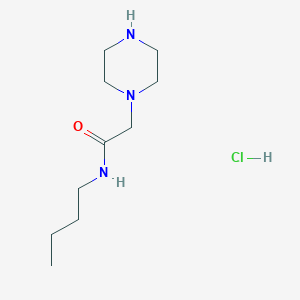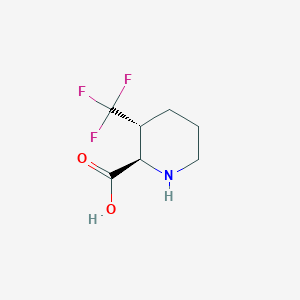![molecular formula C8H14N2O B11716075 [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716075.png)
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several methods. One common approach involves the cyclization of hydrazines with 1,3-diketones, followed by subsequent functionalization. For instance, the reaction of a substituted hydrazine with a diketone under acidic or basic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the production of pyrazole derivatives often involves multi-step processes that include the condensation of hydrazines with carbonyl compounds, followed by cyclization and functionalization steps. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
[1-(butan-2-yl)-1H-pyrazol-5-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of [1-(butan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
[3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine]: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical properties and applications.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and are used in coordination chemistry and as ligands for metal complexes.
Uniqueness
Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-butan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
ZVIUQHFGVSVIDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


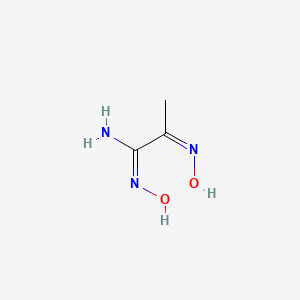
![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
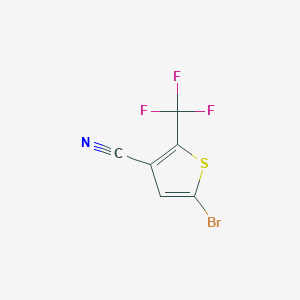
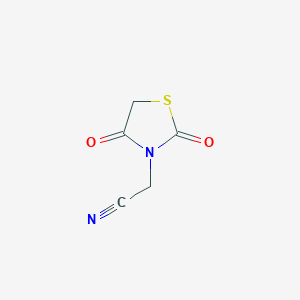
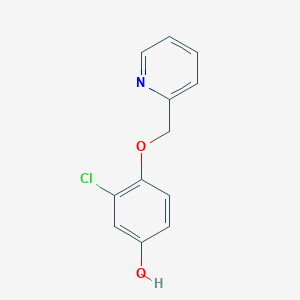
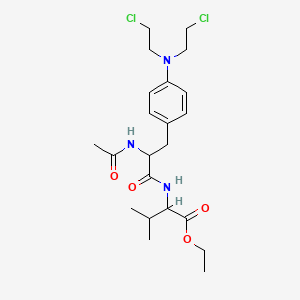
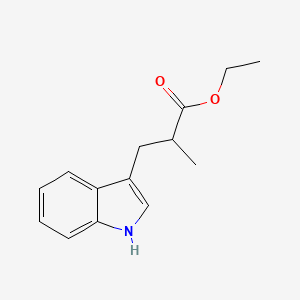
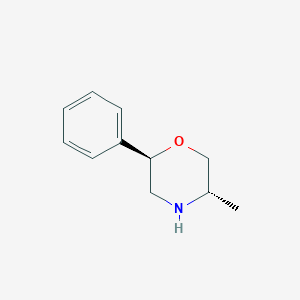
![1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716058.png)
